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Compound of Interest |

Compound Name: 5-Acetylthiophene-3-carbaldehyde
CAS No.: 41907-99-7
Cat. No.: B1276537
Get Quote
. J

CAS Number: 41907-99-7 Formula: C7HeO2S Molecular Weight: 154.19 g/mol [1]

Part 1: Executive Summary & Core Utility

5-Acetylthiophene-3-carbaldehyde represents a high-value bifunctional heterocyclic scaffold,
distinguished by its specific 3,5-substitution pattern on the thiophene ring. Unlike the more
common 2,5-disubstituted thiophenes, this "meta-like" isomer provides a unique geometric
vector for drug design, allowing pharmacophores to be spaced at an obtuse angle rather than a
linear orientation.

This molecule is primarily utilized as a divergent intermediate in the synthesis of complex
pharmaceuticals and agrochemicals. Its dual carbonyl functionality—comprising a highly
reactive formyl group (aldehyde) at position 3 and a more stable acetyl group (ketone) at
position 5—enables chemoselective transformations. This allows researchers to sequentially
functionalize the ring without the need for extensive protecting group strategies, making it an
efficient "linker" module in fragment-based drug discovery (FBDD).
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Part 2: Chemical Identity & Physical Properties[2][3]

[4]

Property Data Note

5-Acetylthiophene-3- Also cited as 5-Acetyl-3-
IUPAC Name )

carbaldehyde thiophenecarbaldehyde

Yellow to light-yellow Oxidizes slowly in air; store
Appearance i .

crystalline powder under inert gas

] ] Sharp melting point indicates
Melting Point 81-85 °C ) ) )
high crystalline purity
- DCM, DMSO, Methanol, Ethyl Poorly soluble in water; soluble

Solubility

Acetate

in polar organic solvents

Reactivity Profile

Bifunctional Electrophile

C3-Formyl (High Reactivity) vs.
C5-Acetyl (Moderate
Reactivity)

Storage

2-8 °C, Inert Atmosphere
(Argon/Nitrogen)

Hygroscopic; keep away from

strong oxidizing agents

Part 3: Synthetic Pathways & Production

The synthesis of 5-acetylthiophene-3-carbaldehyde challenges the chemist due to the

directing effects of the thiophene ring. The most robust protocol leverages the electronic

disparity between the a (C2, C5) and (3 (C3, C4) positions.

Primary Route: Regioselective Friedel-Crafts Acetylation

This method utilizes 3-thiophenecarbaldehyde as the starting material. The formyl group at C3

is electron-withdrawing, which deactivates the ring. However, in five-membered heterocycles,

the a-positions (C2, C5) remain significantly more nucleophilic than the 3-positions.

» Regiochemistry Logic: The C2 position is sterically hindered by the adjacent formyl group

and electronically deactivated by the inductive effect (-I). The C5 position is less hindered

and retains sufficient electron density for electrophilic attack.
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Step-by-Step Protocol

» Reagents: 3-Thiophenecarbaldehyde (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride
(AICls, 2.5 eq).

o Solvent: Nitrobenzene or Dichloromethane (DCM).
e Procedure:

o Complexation: Dissolve 3-thiophenecarbaldehyde in dry DCM at 0°C. Add 1.1 eq of AICl3
slowly. Note: The Lewis acid will complex with the aldehyde oxygen, protecting it from side
reactions and further deactivating the ring.

o Acylation: Add the remaining AICIs followed by dropwise addition of Acetyl Chloride.

o Reaction: Allow to warm to room temperature (or reflux if using Nitrobenzene) for 2—4
hours. Monitor via TLC (30% EtOAc/Hexane).

o Quench: Pour the mixture over crushed ice/HCI to break the Aluminum complex.
o Isolation: Extract with DCM, wash with NaHCOs (aq) and Brine. Dry over Na2S0Oa.[2]

o Purification: Recrystallize from Ethanol/Hexane to yield the yellow solid.

Visualization: Synthesis Workflow

Electrophilic Attack at C5

o Lewis Acid (0°C) ,
-

Click to download full resolution via product page

Figure 1: Synthetic workflow leveraging steric and electronic directing effects to achieve the
3,5-substitution pattern.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


http://www.orgsyn.org/demo.aspx?prep=CV4P0915
https://www.benchchem.com/product/b1276537/docs?utm_src=pdf-body-img#5-acetylthiophene-3-carbaldehyde-technical-profile-utilization-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276537?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Part 4: Reactivity & Functionalization

The core value of CAS 41907-99-7 lies in its chemoselectivity. The aldehyde (CHO) is
significantly more electrophilic than the ketone (Acetyl), allowing for sequential modification.

Chemoselective Condensation (The "Aldehyde First"
Rule)

Reactions with weak nucleophiles or under mild conditions will exclusively target the C3-
aldehyde.

o Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate in ethanol
(cat. piperidine) yields the alkylidene derivative at C3, leaving the C5-acetyl intact.

o Schiff Base Formation: Reaction with primary amines (R-NHz) at room temperature yields
the C3-imine.

Selective Reduction

e Sodium Borohydride (NaBHa4): At low temperatures (-10°C to 0°C) in Methanol, NaBHa will
selectively reduce the C3-aldehyde to a primary alcohol (Hydroxymethyl), as aldehydes
reduce faster than ketones.

e Luche Reduction: Using NaBH4/CeCls can further enhance selectivity for the conjugated
carbonyls if needed, though the aldehyde remains the primary target.

Double Functionalization (Scaffold Construction)

To modify the C5-acetyl group, the C3-aldehyde is typically protected as an acetal (using
ethylene glycol/p-TsOH) or reacted first.

o Claisen-Schmidt Condensation: Reaction with benzaldehydes (using NaOH/EtOH) at the C5-
acetyl methyl group produces chalcones. This is a critical pathway for generating
antimicrobial agents.

Visualization: Reactivity Divergence
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Figure 2: Chemoselective pathways available for scaffold diversification.

Part 5: Pharmaceutical Applications

Researchers utilize this scaffold to construct "bent-core" molecules that fit specific binding
pockets where linear (2,5-thiophene) linkers fail.

» Antimicrobial Chalcones: Derivatives synthesized via the Claisen-Schmidt reaction (at the
C5-acetyl) have shown significant antibacterial activity. The thiophene ring acts as a
bioisostere for phenyl rings, often improving lipophilicity and membrane permeability.

» Kinase Inhibitors: The 3-position aldehyde serves as an anchor point for reductive amination,
allowing the attachment of solubilizing amine tails, while the 5-position can be coupled to aryl
systems to engage hydrophobic pockets in enzymes.

o Material Science (OLEDs): While primarily medicinal, the push-pull nature (if functionalized
with electron donors at C5) makes these derivatives candidates for organic non-linear optical
(NLO) materials.

Part 6: Safety & Handling (SDS Summary)

o GHS Classification: Warning.
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e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
e Handling Protocol:
o Use only in a chemical fume hood.
o Wear nitrile gloves and safety goggles.
o Avoid dust formation; the powder can be irritating to mucous membranes.

o Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with
an afterburner and scrubber (Sulfur oxides are produced upon combustion).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1.16363-92-1|2-Acetylthiophene-3-carbaldehyde|BLD Pharm [bldpharm.com]
e 2. Organic Syntheses Procedure [orgsyn.org]

» To cite this document: BenchChem. [5-Acetylthiophene-3-carbaldehyde: Technical Profile &
Utilization Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276537/docs#5-acetylthiophene-3-carbaldehyde-
technical-profile-utilization-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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